molecular formula C18H18N2O2S B2414955 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 1903299-32-0

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2414955
CAS No.: 1903299-32-0
M. Wt: 326.41
InChI Key: YDQGNIARRBRVFP-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a furan ring, a pyridine ring, and a thiophene ring, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-8-10-23-17(13)6-7-18(21)20-12-14-4-5-15(19-11-14)16-3-2-9-22-16/h2-5,8-11H,6-7,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQGNIARRBRVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.

    Introduction of the thiophene ring: The intermediate is then reacted with a thiophene derivative, often through a Friedel-Crafts acylation reaction, to introduce the thiophene ring.

    Formation of the propanamide group: Finally, the compound undergoes amidation to form the propanamide group, typically using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(2-methylthiophen-2-yl)propanamide: Similar structure but with a different substitution pattern on the thiophene ring.

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-ethylthiophen-2-yl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

Uniqueness

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is unique due to its specific combination of furan, pyridine, and thiophene rings, which confer distinct chemical properties and reactivity

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC18H18N2O1S1
Molecular Weight306.41 g/mol
IUPAC NameThis compound

1. Antimicrobial Activity

Studies have indicated that compounds containing furan and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of furan-containing compounds. For example, a study on related furan-pyridine derivatives demonstrated their ability to inhibit inflammatory mediators in vitro, suggesting a mechanism involving the modulation of cytokine production . This could be relevant for conditions such as arthritis and other inflammatory diseases.

3. Antioxidant Activity

The antioxidant properties of furan derivatives have been documented in various studies. These compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models . This activity is crucial for preventing cellular damage associated with chronic diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in inflammation and microbial metabolism.
  • Cell Signaling Modulation : The interaction with specific receptors or pathways (e.g., NF-kB signaling) may underlie the anti-inflammatory effects observed.
  • Metal Chelation : The presence of nitrogen and oxygen in the structure may facilitate metal ion chelation, contributing to antioxidant effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various furan-pyridine derivatives, including this compound). The compound exhibited minimum inhibitory concentrations (MICs) against E. coli at concentrations as low as 50 µg/mL, indicating strong antibacterial activity .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic strategies are optimal for constructing the pyridine-furan and thiophene-propanamide moieties in this compound?

The synthesis of pyridine-furan and thiophene-propanamide derivatives typically involves multi-step reactions. For pyridine-furan coupling, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective, as seen in analogs where pyridine rings are functionalized with heterocycles like furan . For the thiophene-propanamide moiety, acylation of amines with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) under mild conditions yields high purity . Optimize reaction solvents (e.g., DMF or THF) and temperatures (40–80°C) to balance reactivity and side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions and stereochemistry. For example, pyridine protons resonate at δ 7.5–8.5 ppm, while furan protons appear at δ 6.3–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or FAB-MS confirms molecular ion peaks (e.g., m/z values matching calculated molecular weights) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention times .

Q. How can researchers optimize reaction yields for the final propanamide coupling step?

Yields for propanamide formation depend on activating agents and stoichiometry. Use a 1.2:1 molar ratio of carboxylic acid to amine with coupling agents like EDCI/DMAP in anhydrous DCM. For sterically hindered substrates, microwave-assisted synthesis (60–100°C, 30–60 min) improves yields by 15–20% compared to conventional heating . Monitor reactions via TLC and quench with aqueous workup to isolate products.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on furan/thiophene) influence bioactivity, and how can SAR studies be designed?

Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example:

  • Replace the 3-methyl group on thiophene with bulkier alkyl chains (e.g., cyclopentyl) to assess steric effects on target binding .
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on furan to evaluate electronic impacts on potency .
  • Test analogs in biological assays (e.g., TRPV1 antagonism) using in vitro calcium flux assays and in vivo pain models. Compare IC50_{50} values and pharmacokinetic profiles .

Q. How should researchers address discrepancies in biological assay data between this compound and its analogs?

Contradictions in bioactivity data may arise from assay conditions or compound stability.

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293-TRPV1) and buffer compositions (e.g., calcium concentration) .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of furan) .
  • Solubility : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers. Measure solubility via nephelometry .

Q. What computational methods are suitable for predicting binding modes of this compound with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with TRPV1 or related receptors. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic contacts with thiophene .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM/PBSA) .
  • QSAR Models : Train models with descriptors (e.g., logP, polar surface area) to predict activity cliffs .

Q. How can researchers mitigate synthetic challenges related to steric hindrance during propanamide coupling?

For sterically hindered amines:

  • Use BOP-Cl or HATU as coupling agents, which are more efficient than EDCI for bulky substrates .
  • Employ low-temperature conditions (−10°C to 0°C) to reduce side reactions.
  • Purify intermediates (e.g., via recrystallization) before coupling to minimize impurities .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., humidity, inert gas purity) to ensure reproducibility .
  • Contradictory Evidence : Compare yields from similar routes (e.g., microwave vs. conventional heating) and validate via independent synthesis .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies .

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